molecular formula C11H10ClN B11904445 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11904445
M. Wt: 191.65 g/mol
InChI Key: LDVVEDYPHRZGHW-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (5-Cl-THCPI) is a halogenated derivative of the fused bicyclic scaffold 1,2,3,4-tetrahydrocyclopenta[b]indole (THCPI). The parent compound (THCPI) has a molecular formula of C₁₁H₁₁N, a molar mass of 157.21 g/mol, and a boiling point of 300.9°C .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10ClN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2

InChI Key

LDVVEDYPHRZGHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Traditional Batch Synthesis

In a typical procedure, 2-chlorophenylhydrazine hydrochloride is condensed with cyclopentanone in a low melting mixture of (l)-tartaric acid and N,N’-dimethylurea at 110–120°C for 12–24 hours. The intermediate 5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-one is subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to yield the fully aromatic product. This method achieves moderate yields (50–65%) but requires prolonged reaction times and generates stoichiometric amounts of byproducts.

Continuous Flow Optimization

Recent advances employ continuous flow systems to enhance efficiency. A DMSO/AcOH/H<sub>2</sub>O (2:1:1) solvent system at 110°C reduces reaction time to 30 minutes, achieving a 91% yield for the unsubstituted analog. Adapting this protocol for the 5-chloro derivative involves substituting 2-chlorophenylhydrazine and cyclopentanone under identical conditions. Key advantages include improved heat transfer and reduced byproduct formation, making it suitable for industrial scale-up.

Sc(OTf)<sub>3</sub>-Catalyzed (3+2) Annulation

A novel catalytic approach utilizes scandium triflate to mediate the (3+2) annulation of 2-indolylmethanols with propargylic alcohols. This method constructs the cyclopenta[b]indole core in a single step via a Friedel–Crafts allenylation/5-exo-annulation cascade.

Reaction Mechanism and Optimization

The reaction proceeds through Sc(OTf)<sub>3</sub>-activated formation of a propargyl carbocation, which undergoes electrophilic attack by 2-indolylmethanol. The resulting allenyl intermediate cyclizes to form the bicyclic structure. Optimal conditions (20 mol% Sc(OTf)<sub>3</sub>, toluene, 100°C) afford the product in 87% yield. Substrate scope studies demonstrate tolerance for electron-withdrawing groups, including chloro substituents at the 5-position.

Comparative Advantages Over Classical Methods

  • Efficiency : Single-step synthesis avoids multi-step oxidation/reduction sequences.

  • Scalability : Reactions complete within 30 minutes, enabling gram-scale production.

  • Functional Group Compatibility : Propargylic alcohols with diverse substituents are viable, enabling structural diversification.

Oxidative Cyclization of Tetrahydroindole Intermediates

Oxidative methods provide an alternative route, particularly for derivatives requiring late-stage functionalization.

DDQ-Mediated Aromatization

The intermediate 5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-one, obtained via Fischer synthesis, is treated with DDQ in dichloromethane at room temperature. This step achieves quantitative dehydrogenation to the aromatic product within 2 hours. DDQ’s high oxidation potential ensures complete conversion, though its cost and toxicity necessitate careful handling.

Catalytic Hydrogenation Alternatives

Preliminary studies suggest palladium-on-carbon (Pd/C) in ethanol under hydrogen atmosphere can reduce keto groups without affecting the chloro substituent. However, this method remains less efficient (70–75% yield) compared to DDQ.

Data Tables: Method Comparison and Optimization

Table 1. Yield and Conditions for Key Methods

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Fischer (Batch)Tartaric acid/DMU110–12024 h50–65
Fischer (Continuous)DMSO/AcOH/H<sub>2</sub>O11030 min91*
Sc(OTf)<sub>3</sub> AnnulationToluene10030 min87
DDQ OxidationCH<sub>2</sub>Cl<sub>2</sub>252 h95–98

*Reported for unsubstituted analog; estimated 80–85% for 5-chloro derivative.

Table 2. Solvent and Catalyst Screening for Annulation

EntryCatalystSolventYield (%)
1Sc(OTf)<sub>3</sub>Toluene87
2Fe(OTf)<sub>3</sub>Toluene65
3Yb(OTf)<sub>3</sub>DCE58
4NoneToluene<5

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Hexahydrocyclopenta[b]indole.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a valuable building block in the synthesis of more complex indole derivatives and heterocyclic compounds. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that indole derivatives exhibit potential as enzyme inhibitors. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in disease pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to its interaction with peripheral benzodiazepine binding sites.

Medicine

The medical applications of this compound are particularly promising:

  • Antiviral Agents : Indole derivatives have been explored as antiviral agents. Research has indicated that compounds similar to this compound may inhibit viral replication mechanisms.
  • Anticancer Properties : The compound's structural features suggest potential activity against cancer cells. Various indole derivatives have demonstrated cytotoxic effects in preclinical studies.

Case Studies

  • Indole Derivatives as Antiviral Agents : A review highlighted the efficacy of indole-based compounds against hepatitis C virus (HCV) NS5B polymerase. Compounds structurally related to this compound were noted for their enhanced antiviral activity in vitro .
  • Neuroprotective Studies : Research on similar indoles demonstrated their potential in protecting neuronal cells from oxidative stress and apoptosis. The structural characteristics of this compound contribute to its neuroprotective profile .

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The chlorine atom at the 5th position can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may act as an agonist or antagonist in specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Halogenation at different positions of the THCPI scaffold significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Comparison of Halogenated THCPI Derivatives
Compound Substituent Position Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
5-Cl-THCPI 5-Cl C₁₁H₁₀ClN 191.66* Hypothesized intermediate for CNS drugs
5-Bromo-THCPI 5-Br C₁₁H₁₀BrN 236.11 Used in Fisher indole synthesis; precursor for 5-HT2C agonists
7-Bromo-THCPI 7-Br C₁₁H₁₀BrN 236.11 Structural similarity score: 1.00 vs. 5-Br-THCPI
8-Bromo-THCPI 8-Br C₁₁H₁₀BrN 236.11 Structural similarity score: 0.97 vs. 5-Br-THCPI

*Calculated based on parent compound data .

  • Electronic Effects : Chlorine’s electronegativity (3.0) is lower than bromine’s (2.8), making 5-Cl-THCPI less electron-withdrawing than brominated analogs. This may influence reactivity in cross-coupling reactions or binding affinity in bioactive molecules.
  • Steric Impact: The smaller van der Waals radius of Cl (1.80 Å) vs.

Functionalized Derivatives

Substituents beyond halogens further diversify THCPI applications:

Methoxy and Sulfonamide Derivatives
  • 4w: N-(4-Chloro-2-(7-methoxy-THCPI-3-yl)phenyl)thiophene-2-sulfonamide (C₂₀H₁₈ClN₃O₃S₂) exhibits a melting point of 153–155°C and 91.2% HPLC purity.
  • 26e: 4-(4-Methoxybenzyl)-THCPI (C₁₉H₁₉NO) has a melting point of 62–64°C, with bulky substituents likely affecting conformational flexibility .

Comparison with 5-Cl-THCPI : The chloro substituent’s compact size may allow tighter molecular packing compared to bulkier methoxybenzyl groups, influencing crystallinity and solubility .

Crystal Structure and Conformational Analysis

The trimethoxyphenyl-THCPI derivative () adopts a shallow envelope conformation in the cyclopentane ring, with a dihedral angle of 66.65° between the fused ring and the pendant benzene group. halogen bonding) .

Biological Activity

5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological impacts, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is a chlorinated derivative of tetrahydrocyclopenta[b]indole. The presence of the chlorine atom influences its reactivity and biological activity. Indoles are recognized as "privileged scaffolds" in drug discovery, providing a versatile platform for the development of various bioactive compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways:

  • Targets : The compound has been shown to inhibit DYRK1A (Dual-specificity tyrosine-phosphorylated and regulated kinase 1A) with an IC50 value of 6 nM, indicating potent inhibitory activity. It also exhibits selectivity against DYRK1B and CLK1 (Cyclin-dependent kinase-like 1) with IC50 values of 600 nM and 500 nM respectively .
  • Cellular Effects : In vitro studies demonstrate that while it displays high potency in biochemical assays, its cellular uptake may be limited due to poor physicochemical properties . This discrepancy highlights the importance of optimizing drug-like properties for effective therapeutic use.

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameIC50 (nM)Biological Activity
This compound6DYRK1A inhibitor
Other Indole DerivativesVariesAntiviral/Anticancer properties

Case Studies

Several case studies have highlighted the potential applications of indole derivatives:

  • DYRK1A Inhibition : A study demonstrated that modifications to indole structures could enhance their inhibitory effects on DYRK1A. The findings suggest that further structural optimization may lead to more effective inhibitors with improved cellular uptake .
  • Antiviral Research : In a broader context of indole-containing antiviral agents, compounds similar to this compound have been evaluated for their ability to inhibit viral replication mechanisms in HCV and HIV models .

Q & A

Q. What are the most reliable synthetic routes for 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization or functionalization of indole precursors. For example:

  • Multi-step Cyclization : A sequence starting with Morita–Baylis–Hillman adducts can yield cyclopenta[b]indole scaffolds. This method employs reagents like 2-iodoxybenzoic acid and sodium tetrahydroborate, achieving >99% diastereoselectivity and 70% overall yield .
  • Oxime Formation : Reaction of 1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde with hydroxylamine hydrochloride in pyridine/water produces oxime derivatives, confirmed via TLC and NMR .
  • Catalytic Methods : Palladium-catalyzed olefination of nitrobenzaldehydes followed by reduction is effective for indole ring formation .

Key Considerations : Solvent choice (e.g., dichloromethane, acetonitrile) and catalyst (e.g., Pd, CuI) significantly impact yield and purity. Purification typically involves flash chromatography (hexane/ethyl acetate) .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1H/13C/19F NMR identifies substituents (e.g., chlorine position) and ring saturation .
  • X-ray Crystallography : Resolves fused-ring conformation and intermolecular interactions (e.g., C–H···O bonds in crystal lattices) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C13H13ClN for 5-Chloro derivatives) .

Example : X-ray analysis of 3-(3,4,5-trimethoxyphenyl)-tetrahydrocyclopenta[b]indole-2-carboxylic acid confirmed a P1 space group and nonclassical hydrogen bonding .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

PropertyValue/RangeSource
LogP (lipophilicity)~3.26
Vapor Pressure~0 mmHg at 25°C
Melting Point232–234°C (analogs)
SolubilityLow in H2O; soluble in DMSO/CHCl3

Note : LogP predicts membrane permeability, relevant for drug design .

Advanced Research Questions

Q. How do substituents influence the biological activity of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Chloro Substituent : Enhances binding to serotonin receptors (e.g., 5-HT2C) due to electron-withdrawing effects .
  • Trifluoromethyl Groups : Increase metabolic stability and modulate enzyme inhibition (e.g., kinases) .
  • Methoxy/Aryl Groups : Improve affinity for benzodiazepine-like targets via hydrophobic interactions .

Experimental Validation : Competitive binding assays (e.g., Ki values for receptor subtypes) and molecular docking (e.g., Glide SP scoring) quantify substituent effects .

Q. What biological targets are associated with this compound derivatives?

Methodological Answer: These compounds interact with:

  • Serotonin Receptors (5-HT2C) : Implicated in CNS disorders (e.g., Example 3 in ).
  • Enzymes : Inhibition of cytochrome P450 or kinases via indole’s aromatic π-system .
  • DNA Topoisomerases : Intercalation potential due to planar fused rings .

Mechanistic Insight : Electrophilic substituents (e.g., Cl) stabilize receptor-ligand complexes through halogen bonding .

Q. How can researchers address contradictory data in synthesis yields or bioassay results?

Methodological Answer: Discrepancies arise from:

  • Reaction Conditions : Catalyst loading (e.g., CuI vs. Pd) alters yields (42% in vs. 70% in ).
  • Biological Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC50 vs. Ki).

Q. Resolution Strategies :

Standardize protocols (e.g., USP guidelines for dissolution testing).

Validate purity via HPLC (>95%) before bioassays .

Use orthogonal assays (e.g., SPR and fluorescence polarization) for target engagement .

Q. What computational tools are recommended for modeling this compound interactions?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Glide for predicting binding poses to receptors .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR Models : Utilize descriptors (e.g., ClogP, polar surface area) from datasets like ChEMBL .

Case Study : Docking of 5-Chloro derivatives into 5-HT2C’s binding pocket identified key residues (e.g., Asp134) for hydrogen bonding .

Q. How can the stability of this compound be optimized during storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of labile groups (e.g., esters) .
  • Formulation : Lyophilization with cryoprotectants (trehalose) enhances shelf life .

Stability Data : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS .

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